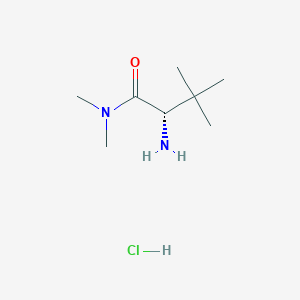
(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride
Vue d'ensemble
Description
“(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride” is a chemical compound with the CAS Number: 154830-98-5 . It has a molecular weight of 194.7 and its IUPAC name is (S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H/t6-;/m1./s1 . This indicates that the compound has a chiral center at the 2nd carbon atom in the butanamide chain, which is why it’s referred to as “(2S)”.Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.7 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Applications De Recherche Scientifique
Anticonvulsant Activities
Primary amino acid derivatives (PAADs), including compounds structurally similar to (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride, have shown pronounced activities as anticonvulsants in animal models. For instance, King et al. (2011) explored the anticonvulsant properties of related compounds, highlighting their potential as novel anticonvulsants exceeding the effectiveness of phenobarbital in certain aspects (King et al., 2011).
Synthesis and Medical Applications
In the realm of synthetic chemistry and medicinal applications, derivatives of (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride have been studied. For example, Beaulieu and Wernic (1996) detailed the synthesis of aminoalkyl chlorohydrin hydrochlorides, useful as intermediates for HIV protease inhibitors, showcasing the compound's utility in drug development (Beaulieu & Wernic, 1996).
Antimicrobial and Anticancer Activities
Further extending its application, Kumar and Aravindakshan (2021) investigated metal complexes of a related Schiff base ligand, demonstrating significant cytotoxic and antimicrobial activities. This research points to the potential use of (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride derivatives in cancer therapy and as antimicrobial agents (Kumar & Aravindakshan, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-N,N,3,3-tetramethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAKIBYILBSOIQ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)
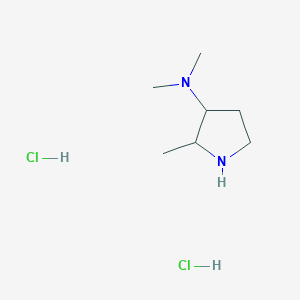

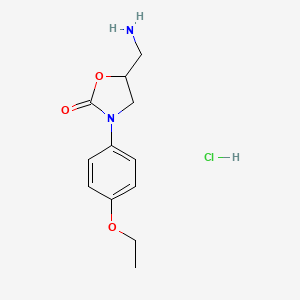
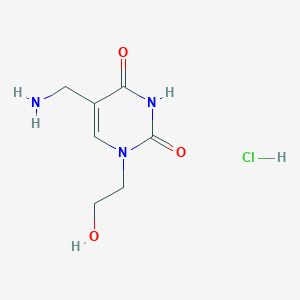


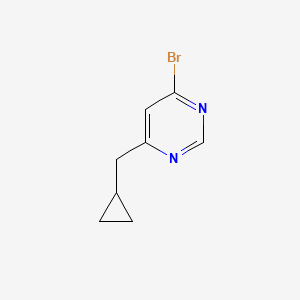
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)
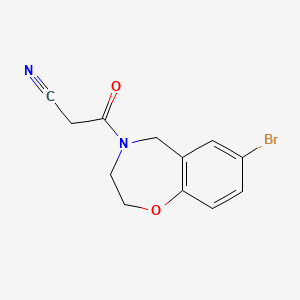
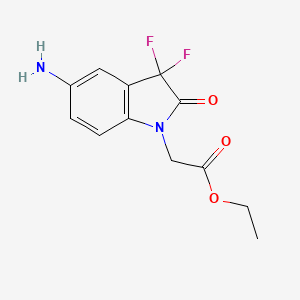
methanol hydrochloride](/img/structure/B1382709.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)